(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine
Description
Properties
IUPAC Name |
(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-7-5-10(3-4-11(12)13)6-8(2)9-7/h3-4,7-9H,5-6H2,1-2H3/b4-3+/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKREVVCPKXNBC-ZKMUWOAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate precursors to form the piperazine ring. This can be achieved through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced via alkylation reactions. This can be done using methyl iodide in the presence of a strong base such as sodium hydride.
Addition of the Nitroethenyl Group: The final step involves the introduction of the nitroethenyl group at the 1 position. This can be achieved through a nitration reaction using nitric acid and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Various substituted piperazines depending on the substituent introduced.
Scientific Research Applications
(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitroethenyl group can participate in redox reactions, potentially affecting cellular processes. The compound may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of (3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine with analogous compounds:
Key Observations:
- Electron-Withdrawing Groups : The nitroethenyl group in the target compound may mimic the activity of trifluoromethyl (5s) or chloro (5d) substituents, which enhance antituberculosis potency by modulating electron density .
- Stereochemistry: The (3R,5S) configuration could improve target binding compared to non-chiral analogs, as seen in thiadiazin-4-one derivatives .
- Aromatic vs. Aliphatic Substituents : Unlike 1-(1-naphthyl)piperazine, which shows serotonin receptor selectivity, the nitroethenyl group may prioritize interactions with microbial targets over CNS receptors .
Pharmacological Implications
Hypothetical Activities:
- Antimicrobial : Nitro groups in analogs like 5s and 5d correlate with antifungal/antitubercular activity (MIC 6.25–12.5 µg/ml) . The nitroethenyl group may similarly disrupt microbial enzymes.
- Receptor Selectivity: Dimethyl substituents could reduce genotoxicity compared to unsubstituted piperazines in fluoroquinolones .
- Metabolic Stability : The (E)-nitroethenyl group may enhance resistance to oxidation compared to alkyl or arylpiperazines.
Limitations:
- No direct data exist for the target compound; comparisons are extrapolated from structural analogs.
- The nitro group may confer toxicity risks, necessitating further safety profiling.
Biological Activity
(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects:
1. Neuroprotective Effects
Research indicates that compounds related to piperazine derivatives exhibit neuroprotective properties. For instance, studies have shown that certain piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. Compounds similar to this compound have demonstrated comparable inhibition levels to established drugs such as donepezil and rivastigmine .
2. Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have revealed cytotoxic effects against various cancer cell lines, including colon cancer and oral squamous cell carcinoma. The mechanism involves the induction of apoptosis characterized by caspase activation and disruption of mitochondrial membrane potential .
3. Antioxidant Properties
In addition to neuroprotective and anticancer activities, this compound exhibits antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, which is critical in preventing cellular damage associated with various diseases .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in neurotransmitter breakdown and amyloid aggregation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Reduction of Oxidative Stress : The compound enhances the cellular antioxidant defense system by modulating the levels of reactive oxygen species.
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often functionalized using nitroethenyl groups under controlled conditions. A typical approach involves reacting 3,5-dimethylpiperazine with a nitroethenyl precursor (e.g., 2-nitrovinyl chloride) in anhydrous dichloromethane or acetonitrile, followed by purification via normal-phase chromatography (eluent: dichloromethane to ethyl acetate gradient) . Reaction optimization may require temperature control (0–25°C) and nitrogen atmosphere to prevent side reactions. Evidence from analogous syntheses highlights the use of NaCNBH₃ for reductive amination steps in related heterocycles .
Q. How is the stereochemical integrity of this compound confirmed during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry is employed to verify enantiomeric purity. For diastereomeric separation, normal-phase silica columns with hexane/isopropanol gradients are effective. Comparative analysis with known standards (e.g., cis/trans isomers of substituted piperazines) can resolve ambiguities . X-ray crystallography, as demonstrated for structurally similar pyrazoline derivatives, provides definitive confirmation of absolute configuration .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and engineering controls (fume hoods). Respiratory protection (NIOSH-approved N95/P95 masks) is advised if airborne particulates form during weighing . Store in airtight containers at 2–8°C, avoiding light and moisture. Acute toxicity data for related nitroethenyl compounds suggest minimizing skin contact and inhalation .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitroethenyl functionalization step?
- Methodological Answer : Yield improvements rely on solvent selection (polar aprotic solvents like DMF enhance reactivity) and catalyst use (e.g., triethylamine for acid scavenging). Kinetic studies on analogous piperazine syntheses show that slow addition of the nitroethenyl precursor (e.g., 2-nitrovinyl bromide) at 0°C reduces oligomerization . Post-reaction quenching with ice-cwater and extraction with ethyl acetate (3× volumes) improves recovery .
Q. What strategies resolve contradictions in NMR spectral data for stereoisomeric mixtures?
- Methodological Answer : Combine 2D NMR (COSY, NOESY) to assign stereochemistry. For example, NOE correlations between the 3R-methyl and adjacent protons distinguish diastereomers. Deuterated solvents (CDCl₃ or DMSO-d₆) are preferred for clarity. If overlapping signals persist, derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances resolution . Gas chromatography (GC) with chiral columns, as validated for pyrazine analogs, provides complementary data .
Q. How can isotopic labeling (e.g., ²H, ¹⁵N) be applied to study metabolic pathways of this compound?
- Methodological Answer : Synthesize isotopologs via labeled precursors (e.g., ¹⁵N-nitromethane) in the nitroethenyl group. MS/MS fragmentation patterns (using Q-TOF instruments) track isotopic incorporation. For in vitro metabolic studies, incubate with liver microsomes and analyze metabolites via LC-HRMS. A study on pyrazine derivatives demonstrated this approach to identify hydroxylation and nitro-reduction pathways .
Q. What computational methods predict the compound’s binding affinity for biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors like dopamine D₂ or serotonin 5-HT₁A. Parameterize the force field using ESP-derived charges (Gaussian 16) and validate with crystal structures of ligand-bound proteins (PDB: 6CM4). Pharmacophore mapping (Schrödinger) identifies critical interactions (e.g., H-bonds with nitro groups) .
Data Contradiction Analysis
Q. How are discrepancies in reported biological activities (e.g., antimicrobial vs. inactive) reconciled?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., CLSI guidelines for MIC testing). Check for stereochemical purity, as impurities in racemic mixtures can skew results. For example, the (3R,5S) isomer may exhibit activity, while the (3S,5R) form is inert. Use enantiomerically pure samples and orthogonal assays (e.g., time-kill curves vs. luminescence-based viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
